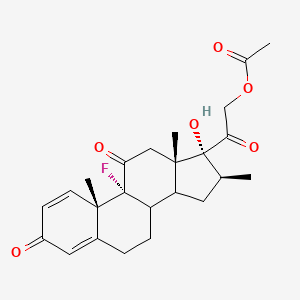

11-Oxo-Betamethsone-21-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-Oxo-Betamethsone-21-Acetate: is a synthetic corticosteroid compound with the molecular formula C24H29FO6 . It is a derivative of betamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in pharmaceutical research and development due to its efficacy in modulating inflammatory responses and its potential therapeutic applications .

Aplicaciones Científicas De Investigación

11-Oxo-Betamethsone-21-Acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of detection and quantification methods.

Biology: Studied for its effects on cellular processes and gene expression related to inflammation and immune response.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of pharmaceutical products and as a quality control standard in drug manufacturing

Mecanismo De Acción

Target of Action

11-Oxo-Betamethsone-21-Acetate is a metabolite of Betamethasone . Betamethasone primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for regulating a wide range of physiological processes, including immune response and inflammation .

Mode of Action

Betamethasone, and by extension this compound, binds to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex then binds to glucocorticoid response elements in the DNA, modulating gene transcription . The result is the inhibition of leukocyte infiltration at the site of inflammation, interference in the function of mediators of inflammatory response, suppression of humoral immune responses, and reduction in edema or scar tissue .

Biochemical Pathways

The binding of Betamethasone to glucocorticoid receptors affects several biochemical pathways. It inhibits neutrophil apoptosis and demargination , and suppresses NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2 , leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Betamethasone is well-absorbed when administered orally or parenterally . It is widely distributed in the body and is metabolized primarily in the liver . The metabolites are excreted in the urine .

Result of Action

The action of this compound results in a decrease in inflammation and immune response. This is due to its ability to inhibit the migration of polymorphonuclear leukocytes and fibroblasts, reverse capillary permeability, and stabilize lysosomes at the cellular level . These actions help to control symptoms in various conditions, including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-Betamethsone-21-Acetate typically involves the esterification of betamethasone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

Betamethasone+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in stainless steel reactors equipped with temperature and pressure control systems. The crude product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 11-Oxo-Betamethsone-21-Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of new ester or amide derivatives

Comparación Con Compuestos Similares

Betamethasone: The parent compound with similar anti-inflammatory properties.

Dexamethasone: Another potent glucocorticoid with a similar mechanism of action.

Prednisolone: A glucocorticoid with comparable therapeutic applications.

Uniqueness: 11-Oxo-Betamethsone-21-Acetate is unique due to its specific esterification at the 21st position, which can influence its pharmacokinetic properties and potency. This modification can result in differences in absorption, distribution, metabolism, and excretion compared to other glucocorticoids .

Propiedades

IUPAC Name |

[2-[(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHVOWYSNMKQPU-HYULNMSXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide](/img/structure/B2838207.png)

![7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2838209.png)

![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2838215.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2838216.png)

![N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2838220.png)